1-(Naphthalen-1-YL)propan-2-amine
Description
Contextualization within Naphthalene-Derived Amines and Related Chemical Classes
1-(Naphthalen-1-YL)propan-2-amine, with the chemical formula C₁₃H₁₅N, belongs to the family of naphthalene-derived amines. nih.gov This class of compounds is characterized by a naphthalene (B1677914) ring system connected to an amine group, often via an alkyl chain. The presence of the bulky, aromatic naphthalene moiety and the basic amine group endows these molecules with the potential for diverse biological activities. nih.gov
Naphthalene derivatives, in a broader sense, are a cornerstone in medicinal chemistry, with numerous approved drugs and bioactive natural products containing this scaffold. nih.gov Their applications span a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments. nih.govrsc.org The lipophilic nature of the naphthalene ring can facilitate passage through biological membranes, while the amine group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.gov
The structural isomer of the title compound, 2-naphthylaminopropane (2-NAP), has also been a subject of research and serves as an important comparator. wikipedia.org While both are aminopropane derivatives of naphthalene, the position of the propan-2-amine group on the naphthalene ring significantly influences their pharmacological profiles.
Historical Trajectory of Research on this compound and its Analogues
The scientific exploration of this compound, also known as 1-naphthylisopropylamine or 1-NAP, dates back to at least 1952. wikipedia.org Early research into this compound and its isomer, 2-NAP, focused on their pharmacological properties. A key finding from this period was the identification of 1-NAP as a monoamine oxidase inhibitor (MAOI), specifically targeting monoamine oxidase A (MAO-A). wikipedia.org
Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). frontiersin.org Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that has been harnessed for the treatment of depression and other neurological disorders. nih.govnih.gov
Comparative studies revealed a significant difference in potency between the two isomers. While both 1-NAP and 2-NAP inhibit MAO-A, 2-NAP was found to be approximately 13-fold more potent than 1-NAP. wikipedia.org Neither compound showed significant inhibition of monoamine oxidase B (MAO-B). wikipedia.org Furthermore, early studies in rodents indicated that neither 1-NAP nor 2-NAP could substitute for dextroamphetamine in drug discrimination tests, suggesting a lack of stimulant effects. wikipedia.org
Current Research Landscape and Unaddressed Scientific Inquiries
While early research established the foundational pharmacology of this compound, the current research landscape is characterized by a broader interest in naphthalene derivatives for a variety of therapeutic applications rather than a specific focus on 1-NAP itself. The continued investigation into naphthalene-based compounds as MAO inhibitors for neurological conditions remains a relevant area of study. nih.govnih.gov
The synthesis of various naphthalene derivatives continues to be an active field of research. Methods such as Friedel-Crafts acylation followed by reductive amination are common strategies to produce aminopropane naphthalene structures. For instance, the synthesis of the related compound 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one involves the Mannich reaction, starting from 1'-naphthacetophenone, formaldehyde, and dimethylamine (B145610) hydrochloride. chemicalbook.com Such synthetic routes could be adapted for the production of this compound.
Despite the historical data, there are several unaddressed scientific inquiries regarding this compound:
Comprehensive Pharmacological Profiling: Beyond its established MAO-A inhibitory activity, a thorough investigation into its interactions with other potential biological targets is lacking. Modern screening technologies could unveil novel mechanisms of action or off-target effects.
Enantiomer-Specific Activity: Research often does not differentiate between the enantiomers of this compound. A detailed study of the stereospecific synthesis and pharmacological evaluation of the (R) and (S) enantiomers is warranted, as chirality can significantly impact biological activity.
Therapeutic Potential: While its MAO-A inhibition suggests potential as an antidepressant, its relatively lower potency compared to its isomer may have limited further development. However, a re-evaluation of its therapeutic potential, perhaps in combination with other agents or for different indications, could be a fruitful area of research.
Comparative Studies: Further detailed comparative studies with 2-NAP and other naphthalene-derived amines could provide a clearer understanding of the structure-activity relationships within this chemical class.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1-NAP, 1-(1-Naphthyl)-2-aminopropane, α-Naphthylaminopropane | C₁₃H₁₅N | 185.27 |
| 2-Naphthylaminopropane | 2-NAP, PAL-287 | C₁₃H₁₅N | 185.27 |
| Dextroamphetamine | C₉H₁₃N | 135.21 | |
| 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | C₁₅H₁₇NO | 227.30 | |
| 1'-Naphthacetophenone | C₁₂H₁₀O | 170.21 | |
| Formaldehyde | CH₂O | 30.03 | |
| Dimethylamine hydrochloride | C₂H₈ClN | 81.54 |
Structure
3D Structure
Properties
CAS No. |
12687-37-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-naphthalen-1-ylpropan-2-amine |
InChI |
InChI=1S/C13H15N/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9,14H2,1H3 |
InChI Key |
ODTJDLMNBKMVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Naphthalen 1 Yl Propan 2 Amine
Established Strategies for the Synthesis of Naphthalene-Propanamine Scaffolds
The creation of the naphthalene-propanamine core structure is achieved through multi-step synthetic sequences that prioritize efficiency and regiochemical control. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Reductive amination, or reductive alkylation, is a highly effective and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comsigmaaldrich.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comnih.gov This one-pot procedure is valued for its operational simplicity and ability to tolerate a wide range of functional groups. nih.gov
The most direct route to 1-(naphthalen-1-yl)propan-2-amine involves the reductive amination of the precursor ketone, 1-(naphthalen-1-yl)propan-2-one (B104311). In this reaction, the ketone condenses with an ammonia (B1221849) source to generate an imine intermediate. This intermediate is subsequently reduced by a suitable hydride donor to yield the target primary amine. nih.gov
A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of less reactive carbonyl groups. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, catalytic hydrogenation using transition metal catalysts such as nickel or iridium complexes can also achieve this conversion. organic-chemistry.org Biocatalytic methods using amine dehydrogenases (AmDHs) have also emerged as a green alternative for the synthesis of chiral amines from ketones. frontiersin.org
| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Typical Solvents | Product |
| 1-(Naphthalen-1-yl)propan-2-one | Ammonia (NH₃) or Ammonium (B1175870) Formate (B1220265) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | This compound |
| 1-(Naphthalen-1-yl)propan-2-one | Ammonia (NH₃) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM) | This compound |
| 1-(Naphthalen-1-yl)propan-2-one | Ammonium Formate | [Cp*Ir(picolinamide)] complex | Methanol (MeOH) | This compound |
| 1-(Naphthalen-1-yl)propan-2-one | Ammonia (NH₃) / H₂ | Amorphous Cobalt (Co) particles | Not specified | This compound |
The efficiency and selectivity of reductive amination can be significantly influenced by several factors, including the choice of catalyst, solvent, and additives. For transition metal-catalyzed systems, the ligand coordinated to the metal center plays a crucial role in determining the reaction's activity and enantioselectivity in asymmetric syntheses. google.com
Recent advancements have focused on developing more sustainable catalytic systems. Organocatalytic methods, for instance, utilize small organic molecules to facilitate the reduction, avoiding the need for metal catalysts. nih.gov Furthermore, half-sandwich iridium complexes have been shown to effectively catalyze the reductive amination of ketones using ammonium formate as both the nitrogen and hydride source under mild, physiological conditions (37 °C). nih.gov
| Parameter | Variation | Effect on Reaction |
| Catalyst | Iridium-f-Binaphane complexes | High activity and enantioselectivity for asymmetric amination. google.com |
| Additive | Lewis Acids (e.g., Ti(OiPr)₄) | Accelerates imine formation, leading to higher conversion and yield. google.com |
| Reducing Agent | NaBH₃CN vs. NaBH(OAc)₃ | Choice depends on solvent compatibility and pH; NaBH₃CN is stable in methanol, while NaBH(OAc)₃ is preferred in aprotic solvents. masterorganicchemistry.comcommonorganicchemistry.com |
| Solvent | Methanol vs. Toluene | Polar solvents like methanol often give higher conversions compared to nonpolar solvents like toluene. researchgate.net |
The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylations and acylations.
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a Lewis acid catalyst (e.g., AlCl₃). wikipedia.org In principle, naphthalene (B1677914) could be alkylated to introduce the propan-2-amine side chain or a precursor. However, this approach is fraught with challenges. A primary limitation is the propensity for the intermediate carbocation to undergo rearrangement to a more stable form, leading to a mixture of isomeric products. youtube.com
Furthermore, the alkyl group introduced is an activating group, making the product more reactive than the starting material. This often results in polyalkylation, where multiple alkyl groups are added to the aromatic ring, reducing the yield of the desired mono-alkylated product. youtube.com For naphthalene, regioselectivity is another critical consideration. Alkylation at the 1-position (alpha) is generally favored under kinetic control, but steric hindrance from bulky alkylating agents can lead to preferential substitution at the 2-position (beta). stackexchange.com
To circumvent the issues of rearrangement and polyalkylation, Friedel-Crafts acylation is often the preferred method for functionalizing naphthalene. youtube.comsigmaaldrich.com This reaction involves treating naphthalene with an acylating agent, such as propionyl chloride or propionic anhydride (B1165640), and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.orggoogle.com The reaction generates a resonance-stabilized acylium ion, which is not prone to rearrangement. youtube.com
The product of this reaction is an aryl ketone, in this case, 1-propionylnaphthalene or 2-propionylnaphthalene. Unlike an alkyl group, the acyl group is deactivating, which prevents further acylation of the product ring, thus cleanly affording the monoacylated product. youtube.com The resulting ketone can then be readily converted to the this compound scaffold through subsequent reactions, including the reductive amination described previously.
The regioselectivity of naphthalene acylation is highly dependent on the reaction solvent and conditions. myttex.net For instance, using nitrobenzene (B124822) as a solvent tends to favor the formation of the 2-acylnaphthalene (thermodynamic product), whereas solvents like carbon disulfide or chlorinated hydrocarbons often yield the 1-acylnaphthalene as the major product (kinetic product). google.commyttex.net
| Acylating Agent | Catalyst | Solvent | Major Product |
| Propionyl Chloride | AlCl₃ | Carbon Disulfide (CS₂) | 1-Propionylnaphthalene |
| Propionyl Chloride | AlCl₃ | Dichloroethane | 1-Propionylnaphthalene |
| Propionyl Chloride | AlCl₃ | Nitrobenzene | 2-Propionylnaphthalene |
Nitrile Reduction Pathways to Amine Formation
A prominent and widely reported method for the synthesis of arylalkylamines such as this compound involves the reduction of a corresponding nitrile precursor. This pathway typically begins with a Friedel-Crafts reaction to introduce the carbon framework onto the naphthalene ring, followed by the reduction of the nitrile group to the primary amine.
The initial step involves the alkylation of naphthalene with a suitable three-carbon electrophile. For instance, the reaction of naphthalene with 2-chloropropanenitrile in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can introduce the propanenitrile chain at the C-1 position of the naphthalene ring. The resulting intermediate, 2-(naphthalen-1-yl)propanenitrile, is then subjected to a reduction step.
The conversion of the nitrile group to a primary amine can be achieved using powerful reducing agents. One common method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, ultimately yielding the primary amine after an aqueous workup.
Alternatively, catalytic hydrogenation offers a greener approach to nitrile reduction. This method involves the use of hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under pressure and at elevated temperatures in a suitable solvent like ethanol (B145695) or methanol. The addition of ammonia is often used to suppress the formation of secondary and tertiary amine byproducts.
| Precursor | Reducing Agent/Catalyst | Product | Key Considerations |
| 2-(Naphthalen-1-yl)propanenitrile | Lithium Aluminum Hydride (LiAlH₄) | This compound | Requires anhydrous conditions; potent reducing agent. |
| 2-(Naphthalen-1-yl)propanenitrile | H₂ / Palladium on Carbon (Pd/C) | This compound | A greener alternative to metal hydrides; may require optimization of pressure and temperature. |
| 2-(Naphthalen-1-yl)propanenitrile | H₂ / Raney Nickel | This compound | Active catalyst, often used in industrial applications. |
Advanced and Green Chemistry Approaches in Amine Synthesis
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly methods for the synthesis of amines. These approaches aim to reduce the use of hazardous reagents and minimize waste generation.
Metal-Free Synthetic Methodologies for β-Aminoketones (relevant for precursors)
The synthesis of β-aminoketones is relevant as they can serve as precursors to compounds like this compound through subsequent reduction and other transformations. Metal-free approaches to β-aminoketones often rely on organocatalysis, which utilizes small organic molecules to catalyze chemical reactions.
One of the most common methods for the synthesis of β-aminoketones is the Mannich reaction. In a metal-free context, this reaction can be catalyzed by organic acids or bases. For example, the three-component reaction of a ketone, an aldehyde (such as naphthaldehyde), and an amine can be promoted by an organocatalyst like proline or thiourea (B124793) derivatives. These catalysts facilitate the formation of an enamine from the ketone and an imine from the aldehyde and amine, which then react to form the β-aminoketone. The use of organocatalysts avoids the issues of toxicity and metal contamination associated with traditional metal-based catalysts.
Catalytic Hydrogenation Techniques
As mentioned in the context of nitrile reduction, catalytic hydrogenation is a key green chemistry technique for amine synthesis. This method is also applicable to the reduction of other functional groups to form the desired amine. For instance, 1-(naphthalen-1-yl)propan-2-one can be converted to this compound via reductive amination. In this process, the ketone reacts with ammonia to form an intermediate imine, which is then hydrogenated in situ to the primary amine.
The choice of catalyst is crucial for achieving high selectivity and yield. Noble metal catalysts such as palladium, platinum, and rhodium are highly effective but can be expensive. Consequently, there is significant research into the development of catalysts based on more abundant and less toxic metals like nickel, cobalt, and iron. The use of supported catalysts, where the metal nanoparticles are dispersed on a solid support like activated carbon, alumina, or silica, facilitates catalyst recovery and reuse, further enhancing the sustainability of the process.
Derivatization and Chemical Modification of this compound
The primary amine group in this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered biological or chemical properties.
N-Substitution Reactions
N-substitution reactions involve the replacement of one or both of the hydrogen atoms on the nitrogen of the primary amine with other functional groups.
N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. It can be achieved by reacting this compound with an alkyl halide. The reaction is a nucleophilic substitution where the amine acts as the nucleophile. To avoid over-alkylation and the formation of quaternary ammonium salts, the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, need to be carefully controlled. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled N-alkylation.
N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is generally a high-yield reaction and is used to introduce a wide variety of functional groups.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide | N-methyl-1-(naphthalen-1-yl)propan-2-amine |
| N-Acylation | Acetyl Chloride | N-(1-(naphthalen-1-yl)propan-2-yl)acetamide |
Modifications of the Propan-2-amine Chain
Modifications to the propan-2-amine side chain, other than at the nitrogen atom, are less common but can be achieved through specific synthetic strategies. For instance, reactions targeting the α-carbon to the naphthalene ring could potentially be achieved through radical-based reactions, though selectivity can be a challenge.
Another approach involves starting with a precursor that already contains the desired modification on the side chain before the introduction of the amine group. For example, a Friedel-Crafts reaction with a modified three-carbon electrophile could be employed. Subsequent conversion of the functional group on the side chain and the introduction of the amine would lead to the desired modified analog. The complexity of these multi-step syntheses requires careful planning of the reaction sequence to ensure compatibility of the functional groups.
Functionalization of the Naphthalene Ring System of this compound
The introduction of new functional groups onto the naphthalene ring of this compound can be achieved through various synthetic methodologies. The regiochemical outcome of these reactions is primarily governed by the electronic and steric effects of the existing 1-(propan-2-amine) substituent. While specific studies on the functionalization of this exact molecule are not extensively documented, the principles of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions on substituted naphthalenes provide a strong framework for predicting the reactivity and selectivity.
The 1-alkyl substituent on the naphthalene ring is generally considered to be an activating group and directs incoming electrophiles to the ortho and para positions of the substituted ring. In the case of 1-substituted naphthalenes, this corresponds to the 2-, 4-, 5-, and 7-positions. The precise distribution of isomers is influenced by a combination of electronic activation and steric hindrance.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a variety of functional groups onto an aromatic ring. For this compound, the substitution pattern is dictated by the directing effect of the alkylamine side chain.
Nitration: The nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the former being the major product under kinetic control nih.govyoutube.com. For a 1-alkyl substituted naphthalene, the incoming nitro group is expected to be directed to the 4- and 5-positions. The use of various nitrating agents can influence the isomeric ratio nih.gov. A mild and regioselective nitration of aromatic compounds can be achieved using an aqueous solution of sodium dodecylsulfate and nitric acid at room temperature rsc.org.
Halogenation: The halogenation of naphthalene and its derivatives is another common transformation. The regioselectivity of halogenation can be influenced by the reaction conditions and the specific halogenating agent used. For 1-alkylnaphthalenes, halogenation is also expected to occur preferentially at the positions activated by the alkyl group. Quantum mechanical calculations can be employed to predict the regioselectivity of electrophilic halogenation reactions by assessing the relative energies of the possible intermediates wuxiapptec.com. In some cases, enzymatic halogenation using flavin-dependent halogenases can offer high regioselectivity nih.gov.
A summary of the expected major products from the electrophilic aromatic substitution of this compound is presented in the table below.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-naphthalen-1-yl)propan-2-amine, 1-(5-Nitro-naphthalen-1-yl)propan-2-amine |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-naphthalen-1-yl)propan-2-amine, 1-(5-Bromo-naphthalen-1-yl)propan-2-amine |
| Chlorination | Cl₂, AlCl₃ | 1-(4-Chloro-naphthalen-1-yl)propan-2-amine, 1-(5-Chloro-naphthalen-1-yl)propan-2-amine |
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these methods for the functionalization of this compound, a halogen substituent is typically first introduced onto the naphthalene ring via electrophilic halogenation. The resulting halo-substituted derivative can then undergo various cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst dntb.gov.uamdpi.com. For instance, a bromo-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents onto the naphthalene ring. The efficiency and selectivity of the Suzuki-Miyaura reaction can be influenced by the electronic nature of the substituents on the coupling partners researchgate.net.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene libretexts.org. This reaction could be employed to introduce alkenyl groups onto a halogenated derivative of this compound. Intramolecular Heck reactions can also be utilized to construct polycyclic systems libretexts.org.
The general scheme for the functionalization of this compound via a two-step halogenation and cross-coupling sequence is depicted below.
| Step | Reaction | Description |
| 1 | Electrophilic Halogenation | Introduction of a halogen (e.g., Br, I) onto the naphthalene ring. |
| 2 | Suzuki-Miyaura Coupling | Pd-catalyzed reaction of the halogenated derivative with a boronic acid. |
| 2 | Heck Reaction | Pd-catalyzed reaction of the halogenated derivative with an alkene. |
Stereoselective Synthesis and Enantiomeric Resolution
The presence of a chiral center at the 2-position of the propane (B168953) chain in this compound means that it exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation or individual synthesis a critical aspect of its chemical and pharmacological investigation.
Chiral Synthesis Routes to Enantiomerically Pure Amine Derivatives
The asymmetric synthesis of chiral primary amines is a well-established field in organic chemistry, with several reliable methods available.
Use of Chiral Auxiliaries: One common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines, chiral auxiliaries such as Evans oxazolidinones or Oppolzer's sultams can be employed rsc.org. For example, a chiral auxiliary could be attached to a precursor molecule, followed by a diastereoselective reaction to introduce the amine functionality, and finally, the removal of the auxiliary to yield the enantiomerically enriched amine rsc.org. The use of (1R)-1-aryl-ethanamines as chiral auxiliaries has been reported for the synthesis of 1-substituted-tetrahydro-β-carbolines, demonstrating the utility of this approach for creating stereocenters adjacent to an aromatic ring system rsc.org.
Enantioselective Reduction of Prochiral Precursors: An alternative approach is the enantioselective reduction of a prochiral precursor, such as a ketone or an oxime. The reduction of 1-(naphthalen-1-yl)propan-2-one with a chiral reducing agent or in the presence of a chiral catalyst can afford enantiomerically enriched 1-(naphthalen-1-yl)propan-2-ol, which can then be converted to the amine. A more direct route involves the asymmetric reduction of the corresponding oxime, 1-(naphthalen-1-yl)propan-2-one oxime. The borane-mediated reduction of O-benzyloximes using a spiroborate ester derived from a chiral amino alcohol has been shown to produce highly enantiopure primary amines nih.gov.
A summary of potential chiral synthesis routes is provided below.
| Method | Precursor | Key Step |
| Chiral Auxiliary | Naphthalene-1-acetic acid derivative | Diastereoselective amination |
| Asymmetric Reduction | 1-(Naphthalen-1-yl)propan-2-one | Enantioselective reduction with a chiral hydride reagent |
| Asymmetric Reduction | 1-(Naphthalen-1-yl)propan-2-one oxime | Enantioselective reduction with a chiral catalyst |
Enzymatic Kinetic Resolution Strategies (e.g., Lipase-Catalyzed Hydrolysis of Esters)
Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers based on the differential rate of reaction of the two enantiomers with an enzyme. Lipases are particularly versatile enzymes for this purpose and can be used to resolve a wide range of chiral compounds, including amines and alcohols.
Lipase-Catalyzed Acylation/Hydrolysis: In a typical kinetic resolution of a racemic amine, a lipase (B570770) is used to catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The acylated and unacylated amines can then be separated. Alternatively, a racemic N-acylated amine can be subjected to lipase-catalyzed hydrolysis, where the enzyme selectively hydrolyzes the acyl group from one enantiomer. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for these transformations. The choice of acylating agent and solvent can significantly impact the enantioselectivity of the resolution.
The following table outlines the general approach for the enzymatic kinetic resolution of this compound.
| Strategy | Substrate | Enzyme | Reaction | Products |
| Acylation | Racemic this compound | Lipase (e.g., CAL-B) | Enantioselective N-acylation | (R)- or (S)-N-acyl-1-(naphthalen-1-yl)propan-2-amine and unreacted (S)- or (R)-1-(naphthalen-1-yl)propan-2-amine |
| Hydrolysis | Racemic N-acyl-1-(naphthalen-1-yl)propan-2-amine | Lipase (e.g., CAL-B) | Enantioselective hydrolysis | (R)- or (S)-1-(naphthalen-1-yl)propan-2-amine and unreacted (S)- or (R)-N-acyl-1-(naphthalen-1-yl)propan-2-amine |
Molecular Interactions and Pharmacological Mechanisms of 1 Naphthalen 1 Yl Propan 2 Amine
Receptor Binding and Modulatory Profiles
The interaction of 1-(naphthalen-1-yl)propan-2-amine with neuronal receptors is a key aspect of its pharmacological identity. While comprehensive data for this specific isomer is limited in some areas, comparisons with its positional isomer, 1-(naphthalen-2-yl)propan-2-amine (B1365096) (also known as 2-NAP or PAL-287), provide critical context.
Detailed assessments of this compound as a monoamine releasing agent or reuptake inhibitor are not extensively documented in scientific literature. wikipedia.org However, its isomer, 2-NAP, is recognized as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org Research on 2-NAP (PAL-287) has determined its activity as a releasing agent for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), with EC₅₀ values of 3.4 nM, 11.1 nM, and 12.6 nM, respectively. iiab.me This highlights a significant area for future research to determine if this compound shares these properties.
Similar to its activity at monoamine transporters, the specific serotonin receptor agonism of this compound has not been thoroughly characterized. wikipedia.org In contrast, its isomer, 2-NAP, has been identified as a full agonist of the serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors and a weak partial agonist of the 5-HT₂C receptor. wikipedia.org The affinity of 2-NAP for these receptors has been quantified with EC₅₀ values of 466 nM for 5-HT₂ₐ, 40 nM for 5-HT₂ₑ, and 2.3 nM for 5-HT₂C. iiab.me The high affinity for the 5-HT₂C receptor, in particular, has been a point of interest in research concerning its potential effects. wikipedia.org
Adrenergic receptors, which include α and β subtypes, are crucial G-protein coupled receptors that mediate the effects of norepinephrine and epinephrine. nih.govnih.gov They are involved in regulating a wide array of physiological functions. nih.gov Despite the structural relationship of this compound to other pharmacologically active amines, specific data regarding its binding affinity and functional activity at α₁, α₂, or β-adrenergic receptor subtypes are not available in the current body of scientific literature.
Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that responds to trace amines and is known to modulate the activity of the major catecholamine systems. Amphetamine and its analogues are known to be potent agonists at TAAR1. However, specific research detailing the interaction, affinity, or functional activity of this compound at TAAR1 has not been reported.
Enzyme Modulation and Inhibition Activities
The ability of a compound to modulate or inhibit enzyme activity is a critical component of its pharmacological profile. For this compound, its interaction with monoamine oxidase has been specifically investigated.
This compound has been identified as an inhibitor of monoamine oxidase A (MAO-A). wikipedia.org Its potency is characterized by a half-maximal inhibitory concentration (IC₅₀) of 5,630 nM. wikipedia.org This is notably less potent than its isomer, 2-NAP, which exhibits an IC₅₀ of 420 nM for MAO-A. wikipedia.orgwikipedia.org Neither of the isomers demonstrated significant inhibition of monoamine oxidase B (MAO-B), with IC₅₀ values exceeding 100,000 nM for both compounds. wikipedia.org
Data Tables
Table 1: Comparative MAO-A and MAO-B Inhibition
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Source(s) |
|---|---|---|---|
| This compound | 5,630 | > 100,000 | wikipedia.org |
Aromatase Inhibitory Activity
Aromatase, a cytochrome P450 enzyme, is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. nih.gov Its inhibition is a key therapeutic strategy, particularly in the treatment of hormone-receptor-positive breast cancer. nih.govnih.gov Aromatase inhibitors work by blocking this conversion, thereby reducing estrogen levels in the body. researchgate.net They are broadly classified as steroidal or non-steroidal inhibitors. nih.gov
While direct experimental studies on the aromatase inhibitory activity of this compound are not extensively documented in publicly available literature, the naphthalene (B1677914) moiety is a structural feature present in some compounds investigated for aromatase inhibition. For instance, derivatives of 1,4-naphthoquinone (B94277) and certain flavanones containing a pyridinylmethylene group have been studied for their ability to inhibit aromatase. nih.govsemanticscholar.orgevitachem.com One study on 1,4-naphthoquinone derivatives identified several compounds with moderate to good inhibitory activity.
Additionally, alpha-naphthoflavone, a synthetic flavonoid containing a naphthalene ring system, is known to be a potent, competitive inhibitor of aromatase. This suggests that the flat, aromatic surface of the naphthalene ring can play a role in binding to the enzyme's active site. However, a study that designed novel non-steroidal aromatase inhibitors based on a 2-phenylindole (B188600) scaffold did not include naphthalene derivatives in its most potent examples. nih.gov
Table 1: Examples of Naphthalene-Containing Compounds and Their Reported Aromatase Inhibitory Activity
| Compound Class | Specific Example(s) | Reported Activity |
| Flavonoids | Alpha-Naphthoflavone | Potent, competitive inhibitor of aromatase with a reported IC50 of 0.5 µM. |
| Naphthoquinones | 2-amino-3-chloro-1,4-naphthoquinone derivatives | Investigated for aromatase inhibitory activities. semanticscholar.orgevitachem.com |
Efflux Pump Inhibition in Bacterial Systems
Multidrug resistance (MDR) in bacteria is a significant public health challenge, and the overexpression of efflux pumps is a primary mechanism by which bacteria expel a wide range of antibiotics. researchgate.net These pumps are transport proteins that actively extrude antimicrobial agents from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels. researchgate.net Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. researchgate.netresearchgate.net
The naphthalene scaffold is a key feature in several well-characterized EPIs. While specific studies focusing solely on this compound are limited, extensive research exists for related naphthalene-containing compounds, particularly against the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria like Escherichia coli.
Two of the most studied naphthalene-based EPIs are:
Phenylalanine-arginine β-naphthylamide (PAβN): This peptidomimetic compound was one of the first broad-spectrum RND pump inhibitors discovered. nih.govfao.org It is believed to act as a competitive inhibitor, competing with antibiotics for binding to the efflux pump. nih.gov
1-(1-naphthylmethyl)-piperazine (NMP): This synthetic molecule has also been shown to reverse MDR in E. coli strains that overexpress AcrAB-TolC efflux pumps. researchgate.netjst.go.jp It potentiates the activity of several antibiotics, including fluoroquinolones and chloramphenicol, by increasing their intracellular accumulation. researchgate.netjst.go.jp
Research on a novel series of 2-naphthamide (B1196476) derivatives has also shown that some of these compounds can inhibit the AcrB efflux pump in E. coli and synergize with antibiotics to reverse resistance. google.com These findings collectively indicate that the naphthalene group is a viable pharmacophore for the design of EPIs.
Other Enzymatic Interactions (e.g., lysosomal phospholipase A2 inhibition, E. Coli FabH inhibition)
Lysosomal Phospholipase A2 (LPLA2) Inhibition
Lysosomal phospholipase A2 (LPLA2), also designated as PLA2G15, is an enzyme crucial for the catabolism of phospholipids (B1166683) within the lysosome. nih.govnih.gov Inhibition of this enzyme can lead to the accumulation of phospholipids, a condition known as phospholipidosis, which is a side effect associated with a class of drugs known as cationic amphiphilic drugs (CADs). jst.go.jpnih.gov These molecules typically possess a protonatable amine group (making them cationic at lysosomal pH) and a lipophilic ring system.
This compound fits the structural profile of a CAD. Research has shown that many CADs inhibit LPLA2 not by binding directly to the enzyme's catalytic site, but by an indirect mechanism. nih.gov Their positive charge and lipophilic nature cause them to accumulate in the acidic environment of the lysosome and interfere with the electrostatic interaction between the enzyme and the negatively charged lipids in the lysosomal membrane, which is necessary for enzymatic activity. nih.govnih.gov A study involving a library of 163 drugs found that 144 inhibited LPLA2 activity, establishing this as a primary target for CADs that cause phospholipidosis. jst.go.jp Although this compound was not specifically tested in this study, its chemical properties strongly suggest it would act as an inhibitor of LPLA2 through this mechanism.
E. Coli FabH Inhibition
β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial type II fatty acid synthesis (FAS-II). nih.govnih.gov It catalyzes the initial condensation step, making it an attractive target for the development of novel antibacterial agents, as this pathway is absent in humans. nih.govmdpi.com
Direct research on the inhibitory activity of this compound against E. coli FabH is not prominent in the literature. However, a study that synthesized and evaluated a series of novel amide derivatives as potential FabH inhibitors included compounds with naphthalene rings. The results indicated that compounds containing α- or β-naphthalene rings exhibited low inhibitory activity against E. coli FabH. nih.gov The authors suggested that the large steric bulk of the naphthalene substituent might have an adverse effect on binding and activity in that specific chemical series. nih.gov
Table 2: Investigated Activity of Naphthalene-Containing Compounds on FabH
| Compound Class | Specific Example(s) | Target Enzyme | Reported Activity/Finding |
| Amide Derivatives | N-acylhydrazones with α- or β-naphthalene rings | E. coli FabH | Displayed low inhibitory activity, possibly due to steric hindrance. nih.gov |
Proposed Molecular Mechanisms of Action in Biological Systems
The molecular structure of this compound, featuring a lipophilic naphthalene ring system and a flexible aminopropane side chain, allows it to interact with various biological molecules and systems. Based on its structural characteristics and the activities of related compounds, its mechanisms of action can be proposed to stem from the enzymatic interactions detailed above.
The compound's nature as a cationic amphiphilic drug is central to its likely interaction with cellular membranes and lysosomal enzymes. The protonated amine can engage in electrostatic interactions, while the naphthalene ring can intercalate into hydrophobic regions of membranes or protein binding pockets. researchgate.netnih.gov
A primary proposed mechanism is the inhibition of lysosomal phospholipase A2 (LPLA2) . By accumulating in lysosomes and disrupting the enzyme-membrane interface, the compound can interfere with lipid metabolism, a mechanism shared by many CADs that leads to phospholipidosis. jst.go.jpnih.gov
In bacterial systems, a plausible mechanism is the inhibition of efflux pumps . The naphthalene moiety is a known pharmacophore in potent efflux pump inhibitors like PAβN and NMP. researchgate.netnih.gov By acting as a competitive or non-competitive inhibitor of pumps such as AcrAB-TolC, this compound could increase the intracellular concentration of co-administered antibiotics, thereby overcoming multidrug resistance. researchgate.netgoogle.com
While its potential as an aromatase inhibitor is more speculative, the presence of the naphthalene ring, found in other inhibitors like alpha-naphthoflavone, suggests a possibility of interaction with the hydrophobic active site of the enzyme. Similarly, while some naphthalene derivatives have shown weak activity against E. coli FabH , this remains a potential, albeit likely less potent, interaction. nih.gov The biological activity of naphthalene derivatives is often linked to their metabolites, which can covalently interact with cellular proteins, influencing a variety of biochemical pathways.
Structure Activity Relationship Sar Studies of 1 Naphthalen 1 Yl Propan 2 Amine Analogues
Impact of Naphthalene (B1677914) Ring Substitution Patterns on Biological Activity
The naphthalene moiety is a cornerstone of the biological activity in this class of compounds, primarily through its significant hydrophobic interactions with target proteins. nih.gov Studies on related naphthalene-containing compounds have underscored the importance of this bicyclic aromatic system. For instance, in a series of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides designed as Mcl-1 inhibitors, the replacement of the naphthalene core with a phenyl ring resulted in a substantial decrease in binding potency. nih.gov This finding highlights the critical contribution of the extended aromatic surface of the naphthalene ring to the hydrophobic interactions within the h3 hydrophobic pocket of the Mcl-1 protein. nih.gov
Furthermore, the naphthalene ring is considered a valuable pharmacophore in drug design, often serving as a bioisostere for a benzene (B151609) ring to enhance the chemical and metabolic stability of a molecule while preserving its pharmacological properties. nih.gov In the development of naphthalene-substituted triazole spirodienones with anticancer activity, the introduction of the naphthalene moiety was a key strategy. nih.gov These examples, while not involving direct substitution on the 1-(naphthalen-1-yl)propan-2-amine scaffold, strongly suggest that the unsubstituted naphthalene ring is a key determinant of biological activity. The effects of substituents on the naphthalene ring itself have been a subject of classical chemical studies, with early research exploring the influence of nitro groups on the basicity of naphthylamines. rsc.org However, detailed SAR studies with varied substitution patterns on the naphthalene ring of this compound analogues are not extensively documented in recent literature.
Influence of Propan-2-amine Chain Modifications and Substituents on Receptor/Enzyme Interactions
Modifications to the propan-2-amine side chain have been shown to significantly modulate the biological activity of naphthalene-based compounds. A study on novel N-(naphthalen-1-yl)propanamide derivatives demonstrated that the introduction of various substituents on the propanamide backbone led to notable antimicrobial activity. researchgate.net The core structure, N-(naphthalen-1-yl)propanamide, was modified by reacting it with 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives, resulting in a series of compounds with varying efficacy against different microbial strains. researchgate.net
For example, compounds bearing a 5-methyl-1,3,4-thiadiazol-2-ylthio, benzothiazol-2-ylthio, 1-methyl-1H-imidazol-2-ylthio, or 5-nitro-1H-benzimidazol-2-ylthio moiety at the 2-position of the propanamide chain exhibited significant antifungal activity, with some showing potency comparable to the standard drug ketoconazole (B1673606) against at least one fungal species. researchgate.net Similarly, certain derivatives displayed considerable anti-gram-positive bacterial activity. researchgate.net Notably, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide was the only compound in the series to show activity against the gram-negative bacterium Yersinia enterocolitica. researchgate.net These findings clearly indicate that the nature of the substituent on the side chain plays a crucial role in determining the spectrum and potency of antimicrobial action.
Table 1: Antimicrobial Activity of N-(naphthalen-1-yl)propanamide Derivatives
| Compound ID | Substituent at position 2 of propanamide chain | Noted Antimicrobial Activity |
|---|---|---|
| 2a | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio] | Antifungal activity researchgate.net |
| 2b | 2-(benzothiazol-2-ylthio) | Antifungal and anti-gram-negative activity researchgate.net |
| 2c | 2-[(1-methyl-1H-imidazol-2-yl)thio] | Antifungal and anti-gram-positive activity researchgate.net |
| 2e | 2-[(5-nitro-1H-benzimidazol-2-yl)thio] | Antifungal and anti-gram-positive activity researchgate.net |
| 2f | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio] | Anti-gram-positive activity researchgate.net |
Stereochemical Configuration and Enantioselectivity in Biological Effects
The propan-2-amine chain of this compound contains a chiral center at the second carbon, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The spatial arrangement of the substituents around this chiral center can have a profound impact on the biological activity of the molecule, as enantiomers often exhibit different affinities and efficacies when interacting with chiral biological macromolecules like receptors and enzymes.
The importance of stereochemistry in this class of compounds is highlighted by the successful separation of enantiomers of 1-(1-naphthyl)propan-2-amine through enzymatic kinetic resolution. This process utilizes enzymes like lipase (B570770) B from Candida antarctica to selectively acylate one enantiomer, allowing for the separation of the enantioenriched (R)-amide and (S)-amine. The distinct behavior of the enantiomers in this enzymatic reaction underscores their different interactions with the chiral active site of the enzyme.
While specific biological activity data for the individual enantiomers of this compound are not detailed in the provided search results, the common practice of developing single-enantiomer drugs suggests that one enantiomer is likely to be more active or have a better safety profile than the other. This is further supported by studies on related chiral naphthalene derivatives. For instance, a computational study on SARS-CoV PLpro inhibitors used 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide, a specific R-enantiomer, as a control compound, implying the significance of its stereochemistry for its biological activity.
Contributions of Lipophilicity and Hydrogen Bonding Capacity to SAR
The balance between lipophilicity and hydrophilicity is a critical factor in the pharmacokinetic and pharmacodynamic properties of drug molecules. The naphthalene ring imparts a significant degree of lipophilicity to this compound and its analogues. This property is crucial for the molecule's ability to cross cell membranes and to engage in hydrophobic interactions with its biological targets. The computed XLogP3 value for this compound is 3.3, indicating a high degree of lipophilicity. nih.gov
The importance of the naphthalene ring's hydrophobicity is further supported by SAR studies of related compounds. For example, in a series of Mcl-1 inhibitors, the naphthalene core was found to be essential for binding, likely due to its hydrophobic interactions within a specific pocket of the protein. nih.gov When a more polar substituent, such as a para-phenylpiperazine group, was introduced to project into a hydrophobic pocket of the target, a significant decrease in binding affinity was observed. acs.org This illustrates the delicate balance required; while some polarity is necessary for aqueous solubility, excessive polarity in regions interacting with hydrophobic pockets can be detrimental to activity.
Hydrogen bonding is another key interaction that governs the binding of ligands to their biological targets. The primary amine group of this compound can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. The parent compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. nih.gov In a study of 1-(pyridin-2-yl amino)methyl napthalene-2-ol, a related compound, intermolecular hydrogen bonding involving the naphthalene -OH group was identified as a key interaction. These non-covalent interactions are crucial for the orientation and stabilization of the compound within the binding site of a receptor or enzyme.
Integration of Computational Methods in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of novel compounds and guiding the design of more potent and selective analogues. For naphthalene-based compounds, a variety of computational methods have been employed to elucidate their mechanism of action and to predict the biological activity of new derivatives.
Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to its molecular target. In a study on naphthalene-based inhibitors of the SARS-CoV papain-like protease (PLpro), molecular docking simulations were used to screen a series of designed ligands and to analyze their interactions with the enzyme's active site. This computational approach helped to identify a ligand with a better binding affinity than the control compound.
In another example, a structure-based design approach was used to develop novel Mcl-1 inhibitors. nih.gov Starting from a screening hit, computational modeling and NMR results were used to understand how the lead compound bound to the Mcl-1 protein. nih.gov This knowledge was then used to design a focused library of analogues with improved potency. nih.gov Docking studies of these new analogues provided insights into their binding modes, for instance, revealing a π-π stacking interaction between a substituent and a phenylalanine residue in the protein's binding pocket, which could account for the observed increase in affinity. acs.org
Beyond molecular docking, other computational methods such as the calculation of molecular descriptors (e.g., lipophilicity, hydrogen bonding capacity) and the use of quantitative structure-activity relationship (QSAR) models are integral to understanding the SAR of this compound analogues. These computational tools, in conjunction with experimental data, facilitate a more rational and efficient approach to the design and optimization of new therapeutic agents.
Analytical Methodologies for Detection and Characterization of 1 Naphthalen 1 Yl Propan 2 Amine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(naphthalen-1-yl)propan-2-amine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed structural fingerprint of this compound. nih.govmdpi.com
In ¹H-NMR spectroscopy, the chemical shifts and splitting patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. docbrown.info For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the naphthalene ring, and the methyl group protons. The integration of these signals corresponds to the number of protons in each environment. docbrown.info
¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will display unique signals for each carbon atom in a different chemical environment, including the carbons of the naphthalene ring system and the aliphatic carbons of the propan-2-amine side chain. The chemical shifts of these signals are indicative of the type of carbon (aromatic, aliphatic) and its local electronic environment. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H | 7.2 - 8.2 | Aromatic protons (naphthalene ring) |
| ¹H | ~3.5 | Methine proton (-CH-) |
| ¹H | ~2.9 | Methylene protons (-CH₂-) |
| ¹H | ~1.2 | Methyl protons (-CH₃) |
| ¹³C | 120 - 140 | Aromatic carbons (naphthalene ring) |
| ¹³C | 45 - 55 | Methine carbon (-CH-) |
| ¹³C | 40 - 50 | Methylene carbon (-CH₂-) |
| ¹³C | ~20 | Methyl carbon (-CH₃) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. photothermal.comnih.gov
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. photothermal.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:
N-H stretching vibrations of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic propane (B168953) chain, observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=C stretching vibrations within the aromatic naphthalene ring, which give rise to characteristic absorptions in the 1450-1650 cm⁻¹ region.
C-N stretching vibrations of the amine group, typically found in the 1020-1250 cm⁻¹ range. docbrown.info
Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. photothermal.com While some vibrations are active in both IR and Raman, the two techniques have different selection rules, often providing complementary information. nih.gov For instance, the symmetric vibrations of the non-polar naphthalene ring may be more prominent in the Raman spectrum. researchgate.net
High-Resolution Mass Spectrometry (HRMS, LC-MS/MS, LC-Q-TOF/MS, LC-HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula of this compound (C₁₃H₁₅N). mdpi.com
When coupled with liquid chromatography (LC), various mass spectrometry configurations are used for both qualitative and quantitative analysis:
LC-MS/MS (Tandem Mass Spectrometry): This technique involves the selection of a precursor ion (the molecular ion of the target compound) and its fragmentation to produce characteristic product ions. This provides a high degree of selectivity and sensitivity for quantification, especially in complex matrices. researchgate.netresearchgate.net
LC-Q-TOF/MS (Quadrupole Time-of-Flight Mass Spectrometry): This hybrid instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer. It offers high-resolution and accurate mass measurements of both precursor and product ions, facilitating the identification of unknown compounds and the structural elucidation of metabolites and degradation products. nih.govlcms.cz
LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): This is a general term for LC coupled to any high-resolution mass spectrometer. It is instrumental in identifying and confirming the presence of compounds by providing their exact mass. nih.gov
The fragmentation pattern of this compound in the mass spectrometer is a key identifier. Common fragmentation pathways would involve the loss of the amine group and cleavage of the propane chain, leading to the formation of a stable naphthylmethyl cation or related fragments.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from other components in a mixture, allowing for its accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For GC-MS analysis of this compound, the compound may require derivatization to improve its volatility and chromatographic behavior. The separated compound is then introduced into the mass spectrometer, which provides a mass spectrum that can be compared to spectral libraries for identification. nih.gov The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC-MS. nih.gov As mentioned in section 6.1.3, various LC-MS configurations are employed for the analysis of this compound. Reversed-phase liquid chromatography is typically used, where the compound is separated based on its hydrophobicity. The use of a mass spectrometric detector provides high selectivity and sensitivity, enabling the detection and quantification of the compound at very low concentrations. researchgate.netlcms.cz
Table 2: Summary of Analytical Techniques for this compound
| Technique | Information Provided | Application |
| ¹H-NMR | Proton environment and connectivity | Structural Elucidation |
| ¹³C-NMR | Carbon skeleton | Structural Elucidation |
| IR Spectroscopy | Functional groups | Structural Confirmation |
| Raman Spectroscopy | Molecular vibrations, complementary to IR | Structural Confirmation |
| HRMS | Elemental composition | Molecular Formula Determination |
| GC-MS | Separation and identification of volatile compounds | Quantification, Identification |
| LC-MS | Separation and identification of a wide range of compounds | Quantification, Identification, Metabolite Studies |
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral UPLC)
Chiral chromatography is an indispensable tool for the separation of the enantiomers of this compound, allowing for the determination of enantiomeric purity. nih.gov Ultra-Performance Liquid Chromatography (UPLC), with its use of sub-2 µm particle columns, offers significant advantages in terms of resolution, speed, and solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC).
The separation of the enantiomers of chiral amines like this compound is typically achieved through direct or indirect methods. nih.gov The direct approach employs a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines and naphthalene derivatives. nih.gov The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal separation.
In cases where direct separation is challenging, an indirect method involving derivatization with a chiral derivatizing agent can be employed. This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.
While specific UPLC methods for this compound are not extensively documented in publicly available literature, established methods for structurally similar compounds, such as 1-(1-naphthyl)ethylamine, provide a strong basis for method development. A patent for the resolution of chiral amines describes the use of enzymatic resolution followed by chiral HPLC to determine the enantiomeric excess of 1-(1-naphthyl)ethylamine. google.com This suggests that a similar analytical approach would be effective for this compound.
A typical chiral UPLC method for the enantiomeric purity assessment of this compound would involve a systematic screening of various polysaccharide-based CSPs and mobile phase conditions.
Table 1: Illustrative Chiral UPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) on a sub-2 µm particle support |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol) |
| Flow Rate | Optimized for best resolution and analysis time (typically 0.3 - 0.7 mL/min) |
| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (e.g., ~220 nm or ~280 nm) |
| Column Temperature | Controlled to ensure reproducibility (e.g., 25 °C) |
| Injection Volume | 1 - 5 µL |
The development and validation of such a method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its suitability for routine enantiomeric purity analysis.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a chiral molecule in the solid state. This technique provides unambiguous proof of the spatial arrangement of atoms and the absolute configuration (R or S) of the chiral center.
While the crystal structure of this compound has not been specifically reported in the Cambridge Structural Database, analysis of closely related naphthalene-containing compounds provides valuable insights into the expected structural features. For instance, the crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, a compound also featuring a naphthalene ring, has been determined. researchgate.net
The crystallographic analysis of a suitable single crystal of a salt of this compound, such as the hydrochloride or tartrate salt, would yield precise information on bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Table 2: Representative Crystallographic Data for a Related Naphthalene Derivative
| Parameter | Value for naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1768(2) Å, b = 11.2198(5) Å, c = 27.5938(11) Å |
| Volume | 1912.32(13) ų |
| Z | 4 |
| Temperature | 100(2) K |
| R-factor | 0.0319 |
Note: This data is for a structurally related compound and serves as an illustration of the type of information obtained from an X-ray crystallographic study.
The determination of the absolute configuration of this compound would typically be achieved by analyzing the anomalous dispersion of the X-rays by the atoms in a non-centrosymmetric crystal structure, often facilitated by the presence of a heavier atom in a salt form. The resulting three-dimensional model would reveal the precise orientation of the aminopropyl group relative to the naphthalene ring system, providing invaluable information for structure-activity relationship studies.
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to elucidating the electronic characteristics of molecules. For naphthalene (B1677914) derivatives, these studies offer a detailed picture of electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can optimize the molecular geometry to its minimum energy confirmation. nih.govnih.gov Such calculations have been performed on various naphthalene derivatives to understand their structural and electronic properties. researchgate.netscienceopen.com For instance, studies on related molecules like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) have used DFT to calculate molecular geometry and vibrational frequencies, showing good correlation with experimental data obtained from X-ray diffraction. nih.gov These calculations are essential for predicting the reactivity of the molecule. eurjchem.com The method can also be used to study different conformers, their relative stability, and reactivity, which is influenced by factors like the HOMO-LUMO energy gap. eurjchem.com
A second-order perturbation theory analysis of the Fock matrix is typically performed to evaluate the energetic importance of these donor-acceptor interactions. The stabilization energy E(2) associated with delocalization is calculated, and higher E(2) values indicate a more intense interaction.
Table 1: Illustrative Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Naphthalene Derivative This table presents hypothetical data for illustrative purposes, based on typical findings for related compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
|---|---|---|---|---|
| LP (1) N | σ*(C-C) | 2.5 | 0.8 | 0.045 |
| π (C-C) | π*(C-C) | 18.7 | 0.3 | 0.072 |
LP denotes a lone pair. E(2) measures the intensity of interaction between electron donors and acceptors. E(j)-E(i) is the energy difference between donor and acceptor NBOs, and F(i,j) is the Fock matrix element between the NBOs.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. nih.gov The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govsamipubco.com A smaller energy gap suggests that the molecule is more reactive and has higher polarizability. nih.govresearchgate.net
For naphthalene derivatives, the HOMO and LUMO are often delocalized over the aromatic ring system. researchgate.net In a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the HOMO-LUMO energy gap was calculated to be 3.63 a.u., indicating significant polarizability. nih.gov The analysis of these frontier orbitals helps in understanding charge transfer within the molecule. nih.gov
Table 2: Quantum Chemical Descriptors Based on HOMO-LUMO Energies This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) | Formula |
|---|---|---|
| EHOMO | -6.15 | - |
| ELUMO | -2.52 | - |
| Energy Gap (ΔE) | 3.63 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.15 | -EHOMO |
| Electron Affinity (A) | 2.52 | -ELUMO |
| Global Hardness (η) | 1.82 | (I - A) / 2 |
| Global Softness (S) | 0.27 | 1 / (2η) |
| Electronegativity (χ) | 4.34 | (I + A) / 2 |
First-order hyperpolarizability (β₀) is a measure of the non-linear optical (NLO) properties of a molecule. Materials with high β₀ values are of interest for applications in optoelectronics. DFT calculations are employed to compute this property. The magnitude of β₀ is influenced by intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov In a related chalcone, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the small HOMO-LUMO gap suggested promising NLO properties, which are directly related to hyperpolarizability. nih.gov
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While specific molecular dynamics (MD) simulation data for 1-(naphthalen-1-yl)propan-2-amine is not detailed in the provided search results, this computational technique is critical for assessing the stability of a ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the conformational changes and binding stability of a ligand within a protein's active site. This method is invaluable in drug discovery to predict how strongly a potential drug molecule will bind to its target. ontosight.ai
Molecular Docking Studies of this compound and Derivatives with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. scienceopen.com This technique is instrumental in drug design and for understanding the potential biological activity of compounds. ontosight.ai Derivatives of this compound, such as other naphthalene-based compounds, have been subjected to docking studies to explore their interactions with various biological targets. For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone was docked against the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein to evaluate its potential as a therapeutic agent. nih.govscienceopen.com Such studies identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing a rationale for the molecule's biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Extensive searches of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) or Comparative Molecular Field Analysis (CoMFA) studies focused on this compound. While QSAR and CoMFA are powerful computational techniques used to correlate the physicochemical properties of molecules with their biological activities, no dedicated models for this particular compound have been published.
QSAR studies on related naphthalene derivatives have been conducted to explore various biological activities, such as antimicrobial and anticancer effects. ontosight.aisysrevpharm.orgijpsonline.com These studies typically involve the analysis of a series of compounds to derive statistically significant models that can predict the activity of new compounds. sysrevpharm.orgijpsonline.com Similarly, CoMFA, a 3D-QSAR method, has been applied to other series of compounds to understand the relationship between molecular fields (steric and electrostatic) and their biological potency. However, the absence of such published research for this compound means that no specific pharmacophore models or predictive equations for its activity are currently available.
Prediction of Molecular Properties for Bioactivity and ADME-Tox Modeling
While specific experimental ADME-Tox (Absorption, Distribution, Metabolism, and Excretion-Toxicity) data for this compound are limited in the public domain, computational methods provide valuable predictions for its molecular properties, which are crucial for assessing its potential bioactivity and pharmacokinetic profile. These predictions are derived from its chemical structure and are instrumental in early-stage drug discovery and development. nih.gov
A number of key molecular descriptors for this compound have been calculated and are available through public databases such as PubChem. Current time information in Houston, TX, US. These descriptors offer insights into the compound's potential behavior in biological systems.
Table 1: Predicted Molecular Properties of this compound Current time information in Houston, TX, US.
| Property | Value | Source |
| Molecular Weight | 185.26 g/mol | PubChem |
| XLogP3 | 3.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 185.120449483 | PubChem |
| Monoisotopic Mass | 185.120449483 | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 178 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 1 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
These predicted properties suggest that this compound possesses characteristics that are generally favorable for oral bioavailability, such as a molecular weight under 500 g/mol and a reasonable number of rotatable bonds. The XLogP3 value of 3.3 indicates a moderate level of lipophilicity, which is often associated with good absorption and membrane permeability. Current time information in Houston, TX, US. The topological polar surface area (TPSA) of 26 Ų is well within the typical range for compounds that can penetrate the blood-brain barrier. Current time information in Houston, TX, US.
In silico ADME-Tox modeling leverages such physicochemical properties to predict the pharmacokinetic profile of a compound. nih.gov While a comprehensive, publicly available ADME-Tox profile for this compound has not been published, the available molecular property data allows for preliminary assessment. For instance, its moderate lipophilicity and low polar surface area suggest a likelihood of good oral absorption and distribution to various tissues. However, without specific modeling studies, predictions regarding its metabolism, excretion pathways, and potential for specific transporter interactions remain speculative.
Preclinical Biological Activity and Experimental Research Paradigms
In Vitro Biological Screening Models
Antimicrobial Activity (Antibacterial and Antifungal Efficacy)
While direct studies on the antimicrobial efficacy of 1-(Naphthalen-1-YL)propan-2-amine are not extensively documented in the reviewed literature, research on structurally related naphthalene (B1677914) derivatives provides insights into the potential antimicrobial activities of this class of compounds.
Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains. researchgate.net Certain compounds in this series inhibited the growth of Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes with minimal inhibitory concentrations (MICs) in the low micromolar range. researchgate.netnih.gov For instance, some of these compounds were effective against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The mechanism of action for these compounds is suggested to be bactericidal, with minimal bactericidal concentrations (MBC) found to be similar to their MIC values. nih.gov
In the realm of antifungal research, diverse α-naphthylamine derivatives have been investigated. N-(pyridinylmethyl)-naphthalen-1-amines have shown activity against several human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with MIC values in the range of 25–32 μg/mL. nih.govnih.gov Specifically, one derivative displayed moderate activity against Trichophyton rubrum. nih.gov Other research has highlighted that various naphthalene derivatives, such as those containing an oxadiazole moiety, exhibit antimicrobial properties against a range of bacteria and fungi. ijpsjournal.com Thiazolidinone derivatives incorporating a nitronaphthylamine substituent have also been shown to possess both antibacterial and antifungal properties. nih.gov
It is important to note that while these findings on related naphthalene compounds are promising, the specific antibacterial and antifungal profile of this compound remains to be fully elucidated through direct experimental evaluation.
Anticancer Potential and Cytotoxicity Mechanisms (e.g., against specific cancer cell lines)
The anticancer potential of this compound has not been directly reported, but studies on analogous α-naphthylamine derivatives indicate that this structural motif can be associated with significant cytotoxic activity against various cancer cell lines.
For example, a series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines demonstrated notable activity against human cancer cell lines, including breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC₅₀ values below 10 μg/mL. nih.govnih.gov In contrast, some related N-(pyridinylmethyl)naphthalen-1-amines that showed antifungal activity were found to be cytotoxic at much lower concentrations. nih.gov
Further research into other naphthalene-containing structures has revealed potent anticancer effects. For instance, naphthalene-substituted triazole spirodienones have displayed strong antiproliferative activity against MDA-MB-231, HeLa, and A549 cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Similarly, aminobenzylnaphthols derived from 2-naphthol (B1666908) have exhibited cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. mdpi.comresearchgate.net These compounds are suggested to induce apoptosis, and in silico studies predict their anticancer activity may be linked to the inhibition of targets such as ADORA1, CDK2, and TRIM24. mdpi.comresearchgate.net
Additionally, studies on naphthalene, 1-naphthol (B170400), and 2-naphthol have indicated that these compounds can induce DNA fragmentation in human lymphocytes, suggesting a potential for genotoxicity, although significant cytotoxicity was not observed in the same study. nih.govscilit.com
These findings underscore the potential for naphthalene-based compounds in the development of new anticancer agents. However, the specific cytotoxic mechanisms and anticancer efficacy of this compound require direct investigation.
Anticonvulsant and Antidepressant Activity in Preclinical Assays
Regarding antidepressant activity, this compound, also known as 1-naphthylaminopropane (1-NAP), has been identified as a monoamine oxidase inhibitor (MAOI), specifically for monoamine oxidase A (MAO-A), with an IC₅₀ value of 5,630 nM. wikipedia.org Its positional isomer, 2-naphthylaminopropane (2-NAP), is a more potent MAO-A inhibitor. wikipedia.org Neither isomer showed significant inhibition of monoamine oxidase B (MAO-B). wikipedia.org MAOIs are a well-established class of antidepressant medications. Other research has explored the antidepressant-like properties of various β-substituted phenylethylamines, which are structurally related, and found that they can modulate neurotransmitter levels in the brain. nih.gov
The table below summarizes the in vitro MAO inhibition data for this compound and its isomer.
| Compound | Target | IC₅₀ (nM) |
| This compound (1-NAP) | MAO-A | 5,630 wikipedia.org |
| This compound (1-NAP) | MAO-B | >100,000 wikipedia.org |
| 2-Naphthylaminopropane (2-NAP) | MAO-A | 420 wikipedia.org |
| 2-Naphthylaminopropane (2-NAP) | MAO-B | >100,000 wikipedia.org |
This table is interactive. Users can sort and filter the data as needed.
Investigations into Immunomodulatory Effects (e.g., microglial markers)
Direct investigations into the immunomodulatory effects of this compound are limited in the available scientific literature. However, a study on a closely related compound, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), provides some insight into potential interactions with the immune system in the brain.
In preclinical studies, the administration of MNA to mice led to abnormalities in brain tissue. mdpi.com Specifically, immunohistochemistry tests revealed a shortening of the allograft inflammatory factor 1 (IBA-1), an antibody that serves as a marker for microglia. mdpi.com This finding suggests that MNA may produce a problem with the contact between synapses and neurons, potentially through its effects on microglial cells. mdpi.com Microglia are the primary immune cells of the central nervous system and play a crucial role in brain homeostasis and response to injury and inflammation. Alterations in microglial morphology and markers can indicate an immunomodulatory response.
While this research points to a potential interaction with microglia for a methylated analogue, it is crucial to note that these findings may not be directly transferable to this compound. Further studies are required to specifically determine the immunomodulatory effects of this compound and its impact on microglial markers.
Preclinical Investigations of Neurological and Cardiovascular System Interactions
Effects on Neurochemical Release and Uptake in Preclinical Models
Preclinical investigations have revealed that this compound (1-NAP) interacts with the monoaminergic system, primarily through the inhibition of monoamine oxidase A (MAO-A). wikipedia.org As an MAO-A inhibitor, 1-NAP can be expected to increase the synaptic levels of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) by preventing their enzymatic degradation.
While 1-NAP itself has not been extensively studied for its ability to directly stimulate neurotransmitter release, its positional isomer, 2-naphthylaminopropane (2-NAP), is known to be a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org However, it has been noted that 1-NAP has not been assessed in this specific regard. wikipedia.org
Studies on other related naphthalene derivatives, such as 1-(1-naphthyl)piperazine, have shown effects on neurochemical levels in rats. This compound was found to increase the concentration of noradrenaline in a dose-dependent manner, while dopamine levels decreased. researchgate.net The metabolite of noradrenaline, 3-methoxy-4-hydroxyphenylglycol (MHPG), was also affected. researchgate.net These effects were suggested to be mediated by the activation of postsynaptic 5-HT1A receptors. researchgate.net
The table below summarizes the known neurochemical actions of this compound and a related compound.
| Compound | Primary Mechanism of Action | Effect on Neurotransmitters |
| This compound (1-NAP) | Monoamine Oxidase A (MAO-A) Inhibitor wikipedia.org | Expected to increase synaptic levels of serotonin, norepinephrine, and dopamine. |
| 1-(1-Naphthyl)piperazine | 5-HT1A receptor agonist researchgate.net | Increases noradrenaline; decreases dopamine. researchgate.net |
This table is interactive. Users can sort and filter the data as needed.
Modulations of Cardiac Electrophysiology Markers (e.g., hERG Potassium Channel Inhibition, QT Prolongation in preclinical models)
There is a notable lack of direct preclinical research specifically investigating the effects of this compound on cardiac electrophysiology markers such as the human ether-à-go-go-related gene (hERG) potassium channel and QT interval prolongation. However, studies on its close structural analogue, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), provide some insights into the potential cardiac effects.
The hERG channel is critical for cardiac repolarization, and its blockade by various drugs is a major cause of acquired Long QT Syndrome, which can lead to life-threatening arrhythmias. researchgate.netnih.gov The inhibition of the hERG channel is a significant concern in drug development, with many compounds being screened for this activity to mitigate cardiotoxicity risks. drughunter.com The mechanism of hERG inhibition is often complex, with some drugs trapping within the channel in its closed state. nih.gov
Given the findings for MNA, it is plausible that this compound could also interact with the hERG channel, but specific preclinical studies are required to confirm this and to determine its potential for causing QT prolongation.
Table 1: Preclinical Cardiac Electrophysiology Findings for N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA)
| Parameter | Finding for MNA | Implication |
| Myocardial Cell Toxicity | No confirmed toxicity to myocardial cells. nih.gov | Suggests a functional rather than a structural cardiotoxicity at the cellular level. |
| QT Prolongation | Caused QT prolongation at certain concentrations. nih.gov | Indicator of potential for ventricular arrhythmia. nih.gov |
| hERG Potassium Channel Inhibition | Possibility of QT prolongation through hERG channel inhibition could not be excluded. nih.gov | Highlights a potential mechanism for the observed QT prolongation. |
Mechanisms of Motor Coordination Alterations in Preclinical Models
In a preclinical study, MNA was found to reduce motor coordination levels in mice. nih.gov To investigate the underlying neurobiological mechanisms, immunohistochemistry (IHC) tests were conducted on brain tissue. nih.gov These tests revealed a shortening of the allograft inflammatory factor 1 (IBA-1), an immune antibody that serves as a marker for microglia. nih.gov This finding suggests that MNA may induce an abnormal immune response in the brain, potentially leading to problems with the contact between synapses and neurons, which could manifest as impaired motor coordination. nih.gov
Standard preclinical tests to assess motor coordination include the rotarod test, which measures the ability of an animal to remain on a rotating rod. nih.gov Alterations in performance on such tests can indicate central nervous system effects of a compound. slideshare.net
While these findings for MNA point towards a potential mechanism involving neuroinflammation and synaptic alterations, dedicated research is necessary to determine if this compound produces similar effects and through what specific pathways it might alter motor coordination.
Table 2: Preclinical Motor Coordination Findings for N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA)
| Experimental Finding | Observed Effect of MNA | Proposed Mechanism |
| Motor Coordination | Reduced motor coordination levels in mice. nih.gov | Alteration of central nervous system function. |
| Immunohistochemistry (IHC) | Shortening of allograft inflammatory factor 1 (IBA-1), a microglia marker. nih.gov | Suggests an abnormal immune response in the brain, potentially affecting synaptic function. nih.gov |
Comparative Preclinical Pharmacological Studies with Structural Analogues
Comparative preclinical studies of this compound and its structural analogues have provided insights into how minor structural modifications can influence pharmacological activity.
One study compared the effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) and prolintane. This research highlighted that both substances reduced motor coordination levels. nih.gov However, increased spontaneous motion and body temperature were noted specifically with the oral administration of MNA. nih.gov
In terms of monoamine oxidase (MAO) inhibition, this compound (also known as 1-NAP) was found to be a monoamine oxidase A (MAO-A) inhibitor with an IC₅₀ of 5,630 nM. wikipedia.org Its positional isomer, 2-naphthylaminopropane (2-NAP), is a significantly more potent MAO-A inhibitor, with an IC₅₀ of 420 nM, making it about 13-fold more potent than 1-NAP. wikipedia.org Neither compound showed significant inhibition of monoamine oxidase B (MAO-B). wikipedia.org
Furthermore, in rodent drug discrimination tests, both 1-NAP and 2-NAP did not substitute for dextroamphetamine, which suggests that they lack stimulant effects comparable to amphetamine. wikipedia.org While derivatives of 2-NAP are known to be potent serotonin–norepinephrine–dopamine releasing agents (SNDRAs), the activity of 1-NAP in this regard has not been assessed. wikipedia.org
These comparative data underscore the importance of the naphthalene ring's substitution pattern and N-alkylation in determining the pharmacological profile of these compounds.
Table 3: Comparative Pharmacological Data of this compound and its Analogues
| Compound | MAO-A Inhibition (IC₅₀) | MAO-B Inhibition (IC₅₀) | Stimulant Effects (vs. Dextroamphetamine) | Other Notable Effects |
| This compound (1-NAP) | 5,630 nM wikipedia.org | > 100,000 nM wikipedia.org | No substitution wikipedia.org | - |
| 2-Naphthylaminopropane (2-NAP) | 420 nM wikipedia.org | > 100,000 nM wikipedia.org | No substitution wikipedia.org | Potent SNDRA activity reported for derivatives. wikipedia.org |
| N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) | Not reported | Not reported | Not reported | Increased spontaneous motion and body temperature; reduced motor coordination. nih.gov |
| Prolintane | Not reported | Not reported | Not reported | Reduced motor coordination. nih.gov |
Future Directions and Emerging Research Avenues for 1 Naphthalen 1 Yl Propan 2 Amine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future of synthesizing 1-(Naphthalen-1-YL)propan-2-amine and its analogues will likely be shaped by the principles of green and sustainable chemistry. ispe.orgnih.govpfizer.commdpi.comacs.org Current synthetic routes can be resource-intensive, and the development of more environmentally benign and efficient methods is a key research priority.
Future research in this area will likely focus on several key strategies:
Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts for the synthesis of chiral amines. acs.orgacs.orgmdpi.commanchester.ac.ukhims-biocat.eu Research into engineering enzymes with specific activity towards the naphthalenic substrate could lead to highly efficient and enantiomerically pure synthesis of this compound.
Continuous Flow Synthesis: This technique allows for the production of chemical compounds in a continuous stream, rather than in batches. It offers numerous advantages, including improved reaction control, enhanced safety, and reduced waste generation. ispe.org The adaptation of synthetic routes for this compound to continuous flow systems could significantly improve manufacturing efficiency and scalability.
Green Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents and reagents with safer, more sustainable alternatives. ispe.orgmdpi.com Future synthetic protocols will likely prioritize the use of water, supercritical fluids, or biodegradable solvents to minimize the environmental impact of production.
| Methodology | Potential Advantage | Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrate recognition. |
| Continuous Flow Synthesis | Improved efficiency, safety, and scalability. | Adaptation and optimization of existing synthetic routes to flow chemistry. |
| Green Solvents | Reduced environmental impact and improved worker safety. | Identification and validation of effective and benign solvent systems. |
Deeper Elucidation of Molecular Targets and Intracellular Signaling Cascades
While preliminary studies suggest that this compound may act as a somatostatin (B550006) receptor subtype 4 (SSTR4) agonist, a comprehensive understanding of its molecular targets and the downstream signaling pathways it modulates is still lacking. Future research will need to employ a range of modern pharmacological and chemical biology techniques to fully characterize its mechanism of action.
Key research objectives in this area include:
Target Deconvolution: A variety of methods can be used to identify the specific molecular targets of a compound. technologynetworks.comcreative-biolabs.comdrughunter.comoncodesign-services.comnih.gov These include affinity chromatography, where the compound is immobilized to pull down its binding partners from cell lysates, and chemical proteomics approaches.
GPCR Signaling Pathway Analysis: Given its potential as a GPCR agonist, it is crucial to dissect the specific G-protein coupling and downstream second messenger pathways activated by this compound. sinobiological.comcreative-diagnostics.comcusabio.comslideshare.netwikipedia.org This would involve assays to measure changes in cyclic AMP (cAMP), intracellular calcium levels, and the activation of various protein kinases.
Off-Target Profiling: A thorough understanding of any "off-target" interactions is essential for predicting potential side effects and for developing more selective analogues. This can be achieved through broad screening against a panel of receptors and enzymes.
| Technique | Purpose | Expected Outcome |
| Affinity Chromatography | Identification of direct binding partners. | Confirmation of SSTR4 as a target and discovery of potential new targets. |
| GPCR Signaling Assays | Characterization of downstream signaling events. | Determination of G-protein coupling and second messenger pathway modulation. |
| Broad Receptor Screening | Assessment of selectivity and potential off-target effects. | A comprehensive profile of the compound's biological interactions. |
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
In silico approaches are becoming increasingly integral to drug discovery and development. nih.govnih.govspringernature.comacs.org Advanced computational modeling can provide valuable insights into the mechanism of action of this compound and guide the design of new analogues with improved properties.
Future computational research should focus on:
Molecular Dynamics Simulations: These simulations can model the dynamic interactions between this compound and its target receptor, such as SSTR4, at an atomic level. plos.orgnih.govnih.govdiva-portal.orgelifesciences.org This can help to predict the binding mode, identify key amino acid residues involved in the interaction, and understand the conformational changes in the receptor upon ligand binding.
Pharmacophore Modeling: By identifying the key chemical features of this compound that are essential for its biological activity, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new and structurally diverse molecules with similar activity.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.govspringernature.comacs.orgri.se Applying these tools to virtual analogues of this compound can help to prioritize the synthesis of compounds with favorable pharmacokinetic and safety profiles.
| Computational Method | Application | Benefit |
| Molecular Dynamics | Simulating ligand-receptor interactions. | Understanding binding mechanisms and guiding structure-based design. |
| Pharmacophore Modeling | Identifying essential chemical features for activity. | Facilitating virtual screening for new lead compounds. |
| ADMET Prediction | Estimating pharmacokinetic and toxicity profiles. | Early identification and de-prioritization of compounds with poor properties. |
Design and Synthesis of Highly Selective and Potent Analogues for Specific Biological Interactions
A key goal in medicinal chemistry is to develop compounds that are highly potent and selective for their intended biological target, thereby maximizing efficacy and minimizing side effects. Future research on this compound will undoubtedly focus on the design and synthesis of such optimized analogues.
Strategies for designing improved analogues include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, a detailed SAR can be established. This will provide a roadmap for which parts of the molecule are most important for its activity and can be modified to enhance potency and selectivity.
Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties. nih.govu-tokyo.ac.jpresearchgate.netwikipedia.orgajptr.com This can be used to improve pharmacokinetic properties, reduce metabolic liabilities, or enhance target binding.
Scaffold Hopping: This more advanced technique involves replacing the core naphthyl-propan-amine scaffold with a completely different chemical structure while maintaining the key pharmacophoric features. nih.govnih.govuniroma1.ittandfonline.combiosolveit.de This can lead to the discovery of novel chemotypes with improved drug-like properties and potentially new intellectual property.
| Design Strategy | Description | Goal |
| SAR Studies | Systematic structural modification and activity testing. | To understand the relationship between chemical structure and biological activity. |
| Bioisosteric Replacement | Substitution of functional groups with similar properties. | To improve potency, selectivity, and pharmacokinetic properties. |
| Scaffold Hopping | Replacement of the core chemical scaffold. | To discover novel and patentable chemotypes with improved properties. |
Application as Chemical Biology Tools for Pathway Dissection
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical biology tools to probe and understand complex biological pathways.
Future research in this area could involve:
Development of Fluorescent Ligands: By attaching a fluorescent dye to the this compound scaffold, fluorescent ligands can be created. hellobio.comceltarys.comnih.govnih.govbiorxiv.org These tools can be used in techniques like fluorescence microscopy and flow cytometry to visualize the localization and trafficking of the target receptor in living cells.
Photoaffinity Labeling Probes: The incorporation of a photo-reactive group into the structure of this compound would allow for the creation of photoaffinity probes. nih.gov Upon photoactivation, these probes can form a covalent bond with their target protein, enabling its definitive identification and characterization.
Clickable Chemical Probes: The introduction of a "clickable" chemical handle, such as an alkyne or azide (B81097) group, would allow for the facile attachment of various reporter tags, such as biotin (B1667282) or fluorescent dyes, through click chemistry. acs.orgrsc.orgnih.govacs.org This modular approach provides a versatile platform for a wide range of chemical biology experiments, including target identification and visualization.
| Chemical Tool | Modification | Application |
| Fluorescent Ligand | Attachment of a fluorescent dye. | Receptor localization and trafficking studies. |
| Photoaffinity Probe | Incorporation of a photo-reactive group. | Covalent labeling and identification of target proteins. |
| Clickable Probe | Addition of a "clickable" chemical handle. | Versatile platform for target identification and visualization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
